1-(3,3-difluorocyclobutyl)piperazine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,3-difluorocyclobutyl)piperazine dihydrochloride is an organic compound that combines the structural elements of piperazine and difluorocyclobutane. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,3-difluorocyclobutyl)piperazine dihydrochloride typically involves the reaction of piperazine with 3,3-difluorocyclobutane under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its dihydrochloride form.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3,3-difluorocyclobutyl)piperazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as halogens and alkylating agents are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
1-(3,3-difluorocyclobutyl)piperazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(3,3-difluorocyclobutyl)piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3,3-difluorocyclobutyl)piperazine: A closely related compound with similar structural features.
Trimetazidine: Another piperazine derivative with distinct pharmacological properties.
Uniqueness
1-(3,3-difluorocyclobutyl)piperazine dihydrochloride is unique due to its specific combination of piperazine and difluorocyclobutane, which imparts distinct chemical and biological properties. Its versatility in various scientific research applications sets it apart from other similar compounds .
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3,3-difluorocyclobutyl)piperazine dihydrochloride involves the reaction of 3,3-difluorocyclobutanone with piperazine followed by the addition of hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "3,3-difluorocyclobutanone", "piperazine", "hydrochloric acid" ], "Reaction": [ "Step 1: 3,3-difluorocyclobutanone is reacted with piperazine in the presence of a base such as potassium carbonate to form 1-(3,3-difluorocyclobutyl)piperazine.", "Step 2: The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt of 1-(3,3-difluorocyclobutyl)piperazine." ] } | |
CAS-Nummer |
2704188-30-5 |
Molekularformel |
C8H16Cl2F2N2 |
Molekulargewicht |
249.13 g/mol |
IUPAC-Name |
1-(3,3-difluorocyclobutyl)piperazine;dihydrochloride |
InChI |
InChI=1S/C8H14F2N2.2ClH/c9-8(10)5-7(6-8)12-3-1-11-2-4-12;;/h7,11H,1-6H2;2*1H |
InChI-Schlüssel |
ZGTYQXKBVYXOAY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)C2CC(C2)(F)F.Cl.Cl |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.